![molecular formula C13H18N4O B2667616 N-(1-Cyanobutyl)-6-(dimethylamino)pyridine-3-carboxamide CAS No. 1436235-61-8](/img/structure/B2667616.png)
N-(1-Cyanobutyl)-6-(dimethylamino)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyanobutyl)-6-(dimethylamino)pyridine-3-carboxamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of pyridine derivatives and has been found to exhibit vasodilatory effects, making it a potential candidate for the treatment of various cardiovascular diseases.
Applications De Recherche Scientifique
Synthesis and Biological Applications
Synthesis of Heterocyclic Compounds : N-(1-Cyanobutyl)-6-(dimethylamino)pyridine-3-carboxamide derivatives have been synthesized and investigated for their potential in creating novel heterocyclic compounds with significant biological activities. For instance, the compound has been utilized in the synthesis of novel indane-amide containing pyrazole, pyrimidine, fused pyrimidines, fused pyridines, and 2-pyrone derivatives, which exhibited promising antioxidant activities (K. Mohamed & E. H. El-Sayed, 2019).
Antimicrobial and Antituberculosis Activity : Derivatives of N-(1-Cyanobutyl)-6-(dimethylamino)pyridine-3-carboxamide have been assessed for their antimicrobial properties. For example, compounds based on this structure have shown efficacy against multi- and extensive drug-resistant tuberculosis strains, indicating their potential as novel antimicrobial agents (Garrett C. Moraski et al., 2011).
Antitumor Activities : The structural derivatives of N-(1-Cyanobutyl)-6-(dimethylamino)pyridine-3-carboxamide have been synthesized and tested for their antitumor activities. Research has shown that certain derivatives exhibit promising antitumor effects, highlighting the potential for development into therapeutic agents (S. A. Bialy & M. Gouda, 2011).
Propriétés
IUPAC Name |
N-(1-cyanobutyl)-6-(dimethylamino)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-4-5-11(8-14)16-13(18)10-6-7-12(15-9-10)17(2)3/h6-7,9,11H,4-5H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLIBFSFADLLQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1=CN=C(C=C1)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanobutyl)-6-(dimethylamino)pyridine-3-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.